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Abstract
Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule

inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern

recognition receptor of the innate immune system. By selectively targeting NOD1, Nodinitib-1
serves as a critical tool for investigating the role of NOD1 in various inflammatory and infectious

diseases. This technical guide provides a comprehensive overview of Nodinitib-1, including its

chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its

characterization.

Chemical Structure and Properties
Nodinitib-1 is a 2-aminobenzimidazole derivative with the chemical formula C₁₄H₁₃N₃O₂S.[1]

Its structure is characterized by a benzimidazole core with a tosyl group attached to one of the

imidazole nitrogens.

Chemical Name (IUPAC): 1-((4-Methylphenyl)sulfonyl)-1H-benzimidazol-2-amine[2]

Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N[3]

Molecular Weight: 287.34 g/mol [4]

Appearance: Crystalline solid[5]
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Synthesis of Nodinitib-1
The synthesis of Nodinitib-1 and related 2-aminobenzimidazole compounds has been

described in the literature. A general synthetic scheme involves the reaction of 2-

aminobenzimidazole with an appropriate arylsulfonyl chloride. The following protocol is a

representative synthesis of 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amines.

Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-1H-
benzo[d]imidazol-2-amines
Materials:

2-Aminobenzimidazole

Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

Triethylamine

Appropriate solvent (e.g., anhydrous Tetrahydrofuran)

Procedure:

Dissolve 2-aminobenzimidazole in an anhydrous solvent.

Add triethylamine to the solution to act as a base.

Slowly add the arenesulfonyl chloride to the reaction mixture at room temperature.

Stir the reaction mixture for a specified time until the reaction is complete, which can be

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by adding water and extracting the

product with an organic solvent.

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under

reduced pressure.
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The crude product is then purified by column chromatography or recrystallization to yield the

final 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amine product.

Mechanism of Action and Signaling Pathway
Nodinitib-1 is a potent and selective inhibitor of the NOD1 signaling pathway.[4] NOD1 is an

intracellular sensor that recognizes specific components of bacterial peptidoglycans, primarily

from Gram-negative bacteria.[6] Upon activation, NOD1 recruits the kinase RIPK2 (also known

as RICK), leading to the activation of downstream signaling cascades, including the NF-κB and

MAPK pathways.[7] This results in the production of pro-inflammatory cytokines and

chemokines, such as IL-8.[8]

Nodinitib-1 is believed to directly interact with NOD1, causing conformational changes that

alter its subcellular targeting and prevent the recruitment of RIPK2.[1][2] This blockade of the

NOD1-RIPK2 interaction effectively inhibits the downstream activation of NF-κB and MAPK

signaling.[2]
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Caption: Nodinitib-1 inhibits the NOD1 signaling pathway.
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Quantitative Data
The following table summarizes the key quantitative data for Nodinitib-1.

Parameter Value
Cell Line / Assay
Conditions

Reference

IC₅₀ (NOD1 inhibition) 0.56 µM

HEK293T cells, NF-κB

luciferase reporter

assay

[4][8]

Selectivity
36-fold selective for

NOD1 over NOD2
[4][9]

Solubility in DMSO
57 mg/mL (198.37

mM)
[4]

Hepatotoxicity (LD₅₀) >50 µM
Fa2N-4 immortalized

human hepatocytes
[6]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Nodinitib-1.

NOD1-Induced NF-κB Activation Assay
This assay measures the ability of Nodinitib-1 to inhibit NOD1-mediated activation of an NF-κB

reporter gene.
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Caption: Workflow for the NF-κB activation assay.
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Protocol:

Cell Culture: Maintain HEK293T cells stably transfected with a firefly luciferase reporter gene

under the control of an NF-κB response element in appropriate growth medium.

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Nodinitib-1 in assay medium. Remove the

growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

Ligand Stimulation: Add the NOD1 ligand, γ-D-Glu-mDAP (γ-tri-DAP), to a final concentration

of 10 µg/mL to all wells except the negative control.

Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.

Luminescence Measurement: Lyse the cells and measure the luciferase activity using a

commercial luciferase assay system according to the manufacturer's instructions.

Data Analysis: Plot the luminescence signal against the logarithm of the Nodinitib-1
concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.

IL-8 Secretion Assay
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of NOD1-dependent

IL-8 production in a biologically relevant cell line.[6]

Protocol:

Cell Culture and Seeding: Seed MCF-7 cells in 96-well plates and grow to confluency.

Compound Treatment: Treat the cells with various concentrations of Nodinitib-1 for 1 hour.

Ligand Stimulation: Stimulate the cells with the NOD1 ligand (γ-tri-DAP) for 24 hours.

Supernatant Collection: Collect the cell culture supernatants.
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ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit

according to the manufacturer's protocol.

Data Analysis: Determine the effect of Nodinitib-1 on IL-8 secretion by comparing the results

from treated and untreated stimulated cells.

Hepatotoxicity Assay
This assay assesses the potential cytotoxic effects of Nodinitib-1 on human liver cells.[4]

Protocol:

Cell Culture and Seeding: Seed Fa2N-4 immortalized human hepatocytes in 96-well plates

at a density of 50,000 cells/well.[4]

Compound Incubation: Incubate the cells with a range of concentrations of Nodinitib-1 (e.g.,

0.01 µM to 50 µM) for 24 hours at 37°C and 5% CO₂.[4]

ATP Measurement: At the end of the incubation period, measure the cellular ATP content

using a commercial ATP-based luminescence assay (e.g., ATP-lite).[4] The luminescent

signal is proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability for each concentration of Nodinitib-1
compared to the vehicle control and determine the LD₅₀ value.[4]

Conclusion
Nodinitib-1 is a valuable pharmacological tool for the specific inhibition of the NOD1 signaling

pathway. Its well-characterized structure, synthesis, and mechanism of action, along with

established experimental protocols, make it an indispensable reagent for researchers

investigating the role of NOD1 in immunity, inflammation, and disease. This guide provides the

core technical information required for the effective utilization of Nodinitib-1 in a research

setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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